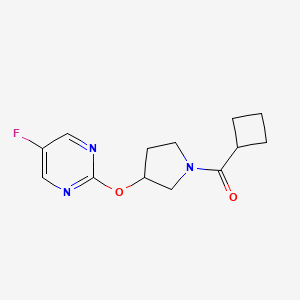

Cyclobutyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

cyclobutyl-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN3O2/c14-10-6-15-13(16-7-10)19-11-4-5-17(8-11)12(18)9-2-1-3-9/h6-7,9,11H,1-5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWRXWNVWDDHCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target compound comprises three distinct subunits:

- Pyrrolidine ring : A five-membered secondary amine.

- 5-Fluoropyrimidin-2-yloxy group : A heteroaromatic ring with fluorine at C5 and an ether linkage.

- Cyclobutyl methanone : A four-membered carbocyclic ketone.

Retrosynthetically, the molecule can be dissected into two primary fragments:

- Fragment A : 3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidine.

- Fragment B : Cyclobutyl carbonyl chloride.

Coupling these fragments via acylation of the pyrrolidine nitrogen represents the most straightforward approach. Alternative strategies involve late-stage functionalization of preassembled intermediates.

Synthesis of 3-((5-Fluoropyrimidin-2-yl)oxy)Pyrrolidine

Nucleophilic Aromatic Substitution (NAS)

The 5-fluoropyrimidin-2-yloxy group is typically introduced via NAS, where a hydroxyl-substituted pyrrolidine displaces a leaving group (e.g., chlorine) on the pyrimidine ring.

Example Protocol:

- Substrate Preparation : 2-Chloro-5-fluoropyrimidine is reacted with pyrrolidin-3-ol in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous DMF or THF.

- Reaction Conditions : 60–80°C for 12–24 hours under inert atmosphere.

- Workup : Precipitation with ice-water, extraction with ethyl acetate, and column chromatography (SiO₂, hexane/EtOAc gradient).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–78% | |

| Purity (HPLC) | >95% | |

| Reaction Time | 18 hours |

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction offers superior regioselectivity. Diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitate the coupling of pyrrolidin-3-ol with 5-fluoropyrimidin-2-ol.

Advantages :

Limitations :

Acylation of Pyrrolidine with Cyclobutyl Carbonyl Chloride

Direct Acylation

The pyrrolidine nitrogen is acylated using cyclobutyl carbonyl chloride in the presence of a tertiary amine (e.g., Et₃N or DIPEA).

Optimized Conditions:

- Solvent : Dichloromethane (DCM) or THF.

- Temperature : 0°C to room temperature.

- Stoichiometry : 1.2 equivalents of acyl chloride to ensure complete conversion.

Characterization Data :

Protective Group Strategies

To prevent undesired side reactions (e.g., over-acylation or oxidation), temporary protection of the pyrrolidine nitrogen with Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) groups is employed.

Deprotection Protocol :

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

Aryl halide intermediates (e.g., 2-bromo-5-fluoropyrimidine) undergo coupling with metallated pyrrolidine derivatives.

Example :

Petasis Reaction for Pyrrolidine Synthesis

The Petasis reaction constructs substituted pyrrolidines from cyclic ketones, allylboronates, and amines.

Steps :

- Ketone Substrate : Cyclopentanone.

- Allylboronate : Pinacol allylboronate.

- Amine Source : Ammonia or primary amines.

Outcome : Forms 3-substituted pyrrolidines, which are further functionalized.

Analytical and Purification Techniques

Chromatography

Challenges and Optimization Opportunities

Regioselectivity in Pyrimidine Functionalization

Competing substitution at C2 vs. C4 positions necessitates careful control of reaction conditions. Use of directing groups (e.g., amino or methyl) improves selectivity.

Stereochemical Control

For chiral pyrrolidine derivatives, asymmetric synthesis (e.g., Jacobsen epoxidation) or chiral resolution via diastereomeric salt formation is required.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Halogenating agents, organometallic reagents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halides, alkyl, or aryl groups .

Scientific Research Applications

Cyclobutyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of Cyclobutyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The pyrrolidine ring may interact with various enzymes, altering their activity and leading to the compound’s biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

- Cyclobutyl(5-fluoro-3-pyridinyl)methanone

- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone .

Uniqueness

Cyclobutyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone stands out due to its unique combination of a cyclobutyl group, a fluoropyrimidine moiety, and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Biological Activity

Cyclobutyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone, with the CAS number 2034296-13-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 265.28 g/mol. The structure features a cyclobutyl ring, a pyrrolidine moiety, and a fluoropyrimidine group, which contribute to its unique biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The fluoropyrimidine component enhances binding affinity to nucleic acid structures, potentially influencing gene expression and cellular signaling pathways. Additionally, the pyrrolidine ring may modulate pharmacokinetic properties, such as solubility and permeability, making it a valuable candidate in drug development.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting key enzymes involved in tumor growth. For instance, studies have shown that fluoropyrimidine derivatives can act as inhibitors of thymidylate synthase (TS), a critical enzyme in DNA synthesis. Inhibition of TS can lead to reduced proliferation of cancer cells.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit various enzymes. Preliminary data suggests that it may interact with serine/threonine kinases, which play essential roles in cellular signaling pathways associated with growth and differentiation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Study on Fluoropyrimidine Derivatives : A study published in the Journal of Medicinal Chemistry identified that certain fluoropyrimidine derivatives exhibited significant inhibition of tumor cell lines (ACS Publications) . This suggests that this compound may possess similar anticancer properties.

- Mechanistic Insights : Research into the mechanism of action revealed that the compound could modulate the activity of kinases involved in cancer progression. This modulation can lead to altered cell cycle dynamics and apoptosis in cancer cells.

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds indicate favorable absorption and distribution characteristics, which enhance their therapeutic potential (PubChem) .

Data Table: Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Anticancer Activity | Inhibits tumor growth through enzyme inhibition (e.g., thymidylate synthase). |

| Enzyme Interaction | Potential inhibitor of serine/threonine kinases involved in signaling pathways. |

| Pharmacokinetics | Favorable absorption and distribution properties noted in related studies. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Cyclobutyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions:

Pyrrolidine ring formation : Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones under basic conditions (e.g., NaH or K₂CO₃) .

Coupling of fluoropyrimidine : Nucleophilic substitution (SNAr) between 5-fluoropyrimidin-2-ol and a pyrrolidine intermediate, often using Mitsunobu conditions (DIAD/PPh₃) or base-mediated coupling .

Cyclobutyl methanone introduction : Acylation via Friedel-Crafts or Grignard reactions, followed by purification via flash chromatography or HPLC .

- Optimization : Monitor intermediates via LC-MS and adjust solvent polarity (e.g., DMF for SNAr, THF for acylation) to suppress side reactions like over-alkylation .

Q. How can the molecular structure and purity of this compound be validated?

- Analytical techniques :

- NMR (¹H/¹³C) : Confirm regiochemistry of the pyrrolidine-fluoropyrimidine linkage (e.g., δ 5.2–5.5 ppm for ether oxygen) and cyclobutyl geometry .

- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

- HRMS : Verify molecular ion ([M+H]⁺) and isotopic patterns (e.g., fluorine signature) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in kinase inhibition assays?

- Experimental design :

- Target selection : Screen against fluoropyrimidine-sensitive kinases (e.g., EGFR, VEGFR) using ATP-competitive binding assays .

- Modular substitutions : Replace the cyclobutyl group with other aliphatic/aromatic ketones and compare IC₅₀ values .

- Computational modeling : Perform docking studies (AutoDock Vina) to map interactions between the fluoropyrimidine moiety and kinase ATP pockets .

- Data interpretation : Correlate steric effects (cyclobutyl vs. cyclohexyl) with binding affinity deviations >2 log units .

Q. How can contradictory results in cytotoxicity assays (e.g., varying IC₅₀ across cell lines) be resolved?

- Troubleshooting steps :

Assay standardization : Ensure consistent cell passage number, serum concentration, and incubation time .

Metabolic stability testing : Use liver microsomes to assess if cytochrome P450-mediated degradation reduces efficacy in certain lines .

Off-target profiling : Employ kinome-wide profiling (e.g., KinomeScan) to identify unintended kinase interactions .

- Statistical validation : Apply ANOVA to determine if variability is significant (p<0.05) or attributable to technical noise .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

- Tools and parameters :

- ADME prediction : Use SwissADME to evaluate Lipinski’s Rule of Five compliance, focusing on logP (<5) and topological polar surface area (TPSA >60 Ų) .

- Metabolite identification : Simulate phase I metabolism (e.g., CYP3A4 oxidation) with Schrödinger’s BioLuminate .

- Solubility modeling : Apply COSMO-RS to optimize co-solvents (e.g., PEG-400) for in vivo dosing .

Methodological Considerations

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Protocol :

- Forced degradation : Expose the compound to 0.1N HCl (pH 1), PBS (pH 7.4), and 0.1N NaOH (pH 13) at 40°C for 24–72 hours .

- Analysis : Quantify degradation products via UPLC-MS and identify hydrolytic cleavage sites (e.g., pyrrolidine-fluoropyrimidine ether bond) .

- Mitigation : Stabilize formulations with antioxidants (e.g., BHT) if oxidation is observed .

Q. What in vitro assays are most reliable for assessing off-target effects in CNS research?

- Assay selection :

- hERG inhibition : Use patch-clamp electrophysiology to evaluate cardiac toxicity risk (IC₅₀ <1 µM indicates high risk) .

- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- Plasma protein binding : Determine free fraction via equilibrium dialysis to adjust dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.